![molecular formula C17H17NO4 B12639376 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy- CAS No. 920278-35-9](/img/structure/B12639376.png)
2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-: is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy- typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with 5,6-dimethoxyindole in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has shown that derivatives of 2H-Indol-2-one exhibit diverse biological activities. Below are some key applications:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of indole derivatives. For instance:
- Antitubercular Activity : Compounds similar to 2H-Indol-2-one have been synthesized and tested against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .
- Antifungal and Antibacterial Properties : Indole derivatives have shown efficacy against various pathogens, including Candida albicans and Staphylococcus aureus, indicating their potential as broad-spectrum antimicrobial agents .
Antiviral Properties
Indole compounds have been investigated for their antiviral activities:
- Anti-HIV Activity : Certain indole derivatives have been reported to inhibit HIV replication effectively, showcasing their potential as antiviral agents .
- Other Viral Infections : Research indicates that these compounds may also be effective against other viral infections, although specific studies are still required to confirm their efficacy against various strains .
Anticancer Potential
The structural characteristics of indole derivatives suggest potential anticancer properties:
- Cell Cycle Inhibition : Some studies indicate that these compounds can interfere with cancer cell proliferation by affecting cell cycle progression and inducing apoptosis in cancer cells .
- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include the modulation of signaling pathways involved in cell growth and survival .
Case Studies
Here are some documented case studies that illustrate the applications of 2H-Indol-2-one derivatives:
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Oxindole
- 2-Oxindole
Uniqueness
Compared to similar compounds, 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy- is unique due to the presence of both hydroxy and methoxy functional groups, which may enhance its biological activity and chemical reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920278-35-9 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C17H17NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-6,8-9,13,19H,7H2,1-2H3,(H,18,20) |
InChI Key |
LMAGFIKOOKVNGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
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